2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid
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Overview
Description
2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a furan ring, which is further substituted with carboxyphenyl groups. The molecular formula of this compound is C22H15NO5, and it has a molecular weight of 373.364
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to inhibit lysozyme and β-glucuronidase .
Mode of Action
Quinoline derivatives have been known to interact with enzymes and inhibit their activity .
Pharmacokinetics
Furandicarboxylic acid, a related compound, is known to be soluble in dmso , which could potentially impact its bioavailability.
Result of Action
Quinoline derivatives have been reported to inhibit the release of lysozyme and β-glucuronidase , which could potentially lead to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid”. For instance, the presence of certain ions can affect the activity of furandicarboxylic acid, a related compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which is used to construct the quinoline ring system. Another method involves the Vilsmeier-Haack reaction, which is employed to introduce formyl groups into the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s yield and purity. The reactions are typically carried out in organic solvents under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline or furan rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions include various quinoline and furan derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: It is used as a building block for synthesizing new chemical entities and exploring reaction mechanisms.
Biology: The compound’s derivatives have shown potential as therapeutic agents with anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research has indicated its potential use in developing new drugs with improved safety profiles and reduced toxicity.
Industry: The compound’s relevance in green chemistry processes and the development of biobased polymers has been highlighted.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
- 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid
- Furan-2,5-dicarboxylic acid (FDCA)
- Furan-2,4-dicarboxylic acid (2,4-FDCA)
Uniqueness
2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid stands out due to its unique combination of a quinoline ring fused with a furan ring and substituted with carboxyphenyl groups.
Properties
IUPAC Name |
2-[5-(2-carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-20(24)14-7-2-1-6-13(14)18-9-10-19(27-18)17-11-15(21(25)26)12-5-3-4-8-16(12)22-17/h1-11H,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQQRAZRBLUGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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